Isomaltoheptaose

Description

Contextualization within Oligosaccharide Research

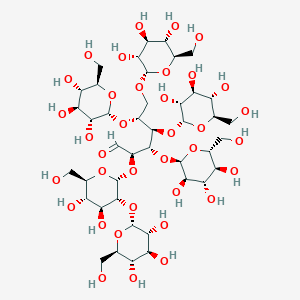

Isomaltoheptaose is a carbohydrate that belongs to the isomalto-oligosaccharide (IMO) series. biosynth.com These molecules are polymers composed of glucose units linked together primarily by α-1,6 glycosidic bonds. biosynth.comnih.gov this compound specifically consists of seven glucose units connected in this manner. fda.gov Oligosaccharides, which are carbohydrates larger than simple di- or trisaccharides but smaller than polysaccharides, are a significant focus of research in glycoscience. food.gov.uk This field explores the varied roles of sugars in biology, from their function as energy sources to their involvement in complex cellular communication. nih.gov

The study of isomalto-oligosaccharides like this compound is part of a broader investigation into functional carbohydrates. ualberta.ca Researchers are particularly interested in oligosaccharides that are not easily digested by human enzymes in the upper gastrointestinal tract. nih.govresearchgate.net This resistance to digestion allows them to reach the colon, where they can be fermented by the gut microbiota. researchgate.net This has led to the exploration of IMOs as prebiotics. biosynth.comgoogle.com

The production of this compound and other IMOs is often achieved through enzymatic processes. researchgate.netresearchgate.net Enzymes such as transglucosidases are used to convert starch or high maltose (B56501) syrups into a mixture of isomalto-oligosaccharides. biosynth.comresearchgate.net The specific composition of the resulting mixture, including the proportion of this compound, can be influenced by factors like the enzymes used and the reaction conditions. researchgate.netgoogle.com Further purification can then isolate specific oligosaccharides like this compound for research purposes. biosynth.com Analytical techniques such as high-performance liquid chromatography (HPLC) are crucial for separating and identifying the different oligosaccharides in these mixtures. food.gov.ukshodex.com

Overview of this compound Significance in Academic Glycoscience

In academic glycoscience, this compound serves as a valuable tool and subject of study. It is often used as an analytical standard for the identification and quantification of isomalto-oligosaccharides in various samples. biosynth.comshodex.com Its well-defined structure of seven α-1,6-linked glucose units makes it a useful reference compound in chromatographic and other analytical methods. shodex.combiosynth.com

Research has also utilized this compound to investigate the specificity of enzymes and binding proteins. For instance, studies on dextranases, which are enzymes that break down dextran (B179266) (a polymer of α-1,6-linked glucose), have used this compound as a substrate to understand their mode of action. google.comnih.gov Similarly, the binding affinities of certain antibodies and lectins (carbohydrate-binding proteins) have been characterized using this compound and other isomalto-oligosaccharides. nih.gov These studies provide fundamental insights into carbohydrate-protein interactions, which are central to many biological processes. nih.gov

More specialized research has explored the physical and chemical properties of isomalto-oligosaccharides, including this compound. For example, its behavior in solution and its structural characteristics have been subjects of investigation. google.com There has also been research into the synthesis of related compounds, such as cyclothis compound, a cyclic version of the molecule, which exhibits different properties and potential applications. google.comportlandpress.comtandfonline.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C42H72O36 | biosynth.com |

| Molecular Weight | 1153.00 g/mol | |

| CAS Number | 6513-12-8 | biosynth.combiosynth.com |

| Structure | A linear oligosaccharide consisting of seven D-glucose units linked by α-(1,6) glycosidic bonds. | biosynth.comfda.gov |

| Appearance | Typically a white substance. | google.com |

| Solubility | Soluble in water. | google.com |

Structure

2D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-9-17(50)23(56)29(62)37(68-9)67-8-16(75-38-30(63)24(57)18(51)10(2-44)69-38)35(77-40-32(65)26(59)20(53)12(4-46)71-40)34(76-39-31(64)25(58)19(52)11(3-45)70-39)15(7-49)74-42-36(28(61)22(55)14(6-48)73-42)78-41-33(66)27(60)21(54)13(5-47)72-41/h7,9-48,50-66H,1-6,8H2/t9-,10-,11-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMBQDCBGPAZNW-YIBJATESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215446 | |

| Record name | Isomaltoheptaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1153.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6513-12-8 | |

| Record name | Isomaltoheptaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006513128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltoheptaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemo Enzymatic and Enzymatic Synthesis of Isomaltoheptaose

Enzymatic Production Pathways for Isomaltoheptaose

The enzymatic synthesis of this compound predominantly involves the use of specific enzymes that can catalyze the formation of α-1,6 glycosidic bonds. These pathways often start from readily available starch or its derivatives, making the process economically viable. google.comresearchgate.net An improved enzymatic process has been developed for producing isomalto-oligosaccharides (IMOs), including this compound, from maltodextrins using a transglucosidase in conjunction with an α-amylase. google.com This method yields longer-chain IMOs with lower glucose content compared to conventional processes. google.com

Role of Glucosyltransferases and Glycoside Hydrolases in this compound Formation

Glucosyltransferases (GTs) are key enzymes in the synthesis of this compound. They catalyze the transfer of glucose units from a donor substrate to an acceptor molecule, forming the characteristic α-1,6 linkages of the isomalto-oligosaccharide chain. researchgate.net Specifically, certain glucosyltransferases can elongate a glucooligosaccharide chain to a degree of polymerization of at least 10 through successive transglucosylation reactions. naro.go.jp For instance, a novel glucosyltransferase from Thermoanaerobacter thermocopriae has been utilized for the synthesis of long-chain isomalto-oligosaccharides. researchgate.net

Glycoside Hydrolases (GHs) , while primarily known for breaking down glycosidic bonds, can also be involved in the synthesis of this compound through their transglycosylation activity. cnjournals.comcazypedia.org Under specific conditions, these enzymes can catalyze the transfer of a glycosyl moiety from a donor to an acceptor, leading to the formation of new glycosidic bonds. cazypedia.org For example, GH31 α-glucosidases are employed to convert malt (B15192052) syrup into IMOs via their transglucosylation reactions. researchgate.net Some GHs, like the recombinant PsDEX598, can digest longer isomaltooligosaccharides, including this compound. researchgate.netresearchgate.net

The interplay between these two enzyme families is crucial for the efficient production of this compound. Glucosyltransferases build the primary chain, while glycoside hydrolases can either contribute to synthesis via transglycosylation or be used to degrade larger polysaccharides into smaller fragments that can serve as substrates.

Substrate Specificity and Reaction Mechanisms in this compound Biosynthesis

The biosynthesis of this compound is highly dependent on the substrate specificity of the enzymes involved. Glucosyltransferases exhibit a preference for certain donor and acceptor molecules, which dictates the structure of the final product. For instance, the transglucosylation enzyme Ps6GT31A from Paenibacillus sp. 598K can utilize α-(1→4)-glucans like starch as a substrate to synthesize the α-(1→6)-linked glucan backbone necessary for cycloisomaltooligosaccharide production. naro.go.jpresearchgate.net This enzyme shows a strong α-(1→4) to α-(1→6) transglucosylation activity. researchgate.net

The reaction mechanism for glucosyltransferases often follows a Ping Pong Bi Bi mechanism, where the donor and acceptor substrates bind to the active site in sequence. researchgate.net In the case of glycoside hydrolases operating in a transglycosylation mode, the mechanism involves the formation of a glycosyl-enzyme intermediate, which is then attacked by an acceptor molecule (another sugar) instead of water, resulting in the formation of a new glycosidic bond. cazypedia.org

The specificity of these enzymes is not absolute. For example, fungal GH31 α-glucosidases can produce oligosaccharides with not only α-(1→6) linkages but also α-(1→4), α-(1→3), and α-(1→2) linkages through their transglucosylation reactions. researchgate.net The final distribution of products, including this compound, is influenced by the specific enzyme used, the substrate concentrations, and the reaction conditions. cabidigitallibrary.org

Table 1: Key Enzymes in this compound Synthesis and their Substrate Preferences

| Enzyme Family | Specific Enzyme Example | Substrate(s) | Primary Linkage Formed |

| Glucosyltransferases (GTs) | Ps6GT31A (Paenibacillus sp. 598K) | α-(1→4)-glucans (e.g., starch) | α-1,6 |

| Glucosyltransferase (Thermoanaerobacter thermocopriae) | Maltodextrin | α-1,6 | |

| Glycoside Hydrolases (GHs) | GH31 α-glucosidases (Aspergillus niger) | Malt syrup | α-1,6 (predominantly) |

| Transglucosidase | Maltodextrins | α-1,6 |

This table provides a summary of key enzymes involved in the synthesis of this compound and their preferred substrates and the primary glycosidic linkages they form.

Optimization of Enzymatic Synthesis Conditions for this compound Yield

Maximizing the yield of this compound requires careful optimization of the enzymatic reaction conditions. Key parameters that are often adjusted include pH, temperature, enzyme concentration, substrate concentration, and reaction time. researchgate.netnih.gov For example, in the production of isomalto-oligosaccharides from rice starch, the optimal reaction time was found to be 6 hours. researchgate.net The ratio of different enzymes in a blended system is also a critical factor. google.com

Response surface methodology (RSM) is a statistical technique that has been successfully employed to optimize the synthesis of isomalto-oligosaccharides. researchgate.net This method allows for the evaluation of the effects of multiple variables and their interactions on the final product yield. For instance, high sucrose (B13894) concentrations combined with high maltose (B56501) levels were found to enhance the synthesis of isomalto-oligosaccharides using dextransucrase. researchgate.net

The choice of raw material also plays a significant role. Rice starch has been investigated as a cost-effective substrate for the production of IMOs, including this compound, through a single-step enzymatic process. researchgate.net

Table 2: Optimized Conditions for Isomalto-oligosaccharide (IMO) Production

| Parameter | Optimized Value/Range | Reference |

| Reaction Time | 6 hours | researchgate.net |

| Substrate Ratio (Sucrose:Maltose) | High sucrose and high maltose levels | researchgate.net |

| Enzyme System | α-amylase and transglucosidase | google.com |

| Raw Material | Rice starch | researchgate.net |

This interactive table summarizes optimized parameters for the enzymatic production of isomalto-oligosaccharides, which includes this compound.

Biosynthetic Routes and Microbial Strain Engineering for this compound Production

Beyond using isolated enzymes, whole microbial cells can be engineered to produce this compound. This approach, known as microbial cell factory engineering, offers the potential for more cost-effective and sustainable production by consolidating multiple enzymatic steps within a single organism. nih.govmdpi.com

The biosynthesis of polysaccharides in bacteria typically occurs in the cytoplasm, utilizing nucleotide-activated sugars as glycosyl donors. biorxiv.org By introducing and expressing the genes for the necessary glucosyltransferases and other enzymes into a suitable host microorganism, it is possible to create a biosynthetic pathway for this compound production. biorxiv.org

Microbial strain engineering involves modifying the genetic makeup of microorganisms to enhance their ability to produce a target compound. researchgate.net This can include:

Overexpression of key enzymes: Increasing the production of glucosyltransferases can drive the synthesis towards higher yields of this compound. researchgate.net

Deletion of competing pathways: Removing genes for enzymes that lead to the formation of undesirable byproducts can improve the purity of the final product.

Optimization of metabolic pathways: Engineering the central carbon metabolism of the host strain can increase the supply of precursor molecules needed for this compound synthesis. nih.gov

Techniques like CRISPR/Cas9 have revolutionized strain engineering, allowing for precise and efficient genetic modifications. The development of robust microbial chassis, such as Escherichia coli and Bacillus subtilis, provides a platform for constructing these engineered biosynthetic routes. nih.govmdpi.com For instance, Bacillus subtilis has been used to produce a series of long-chain IMOs by direct fermentation of maltose. researchgate.net

The integration of synthetic biology and metabolic engineering continues to expand the possibilities for creating customized microbial cell factories for the efficient and scalable production of specific oligosaccharides like this compound. nih.govmdpi.com

Advanced Structural Characterization and Elucidation Methodologies for Isomaltoheptaose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Conformational Analysis of Isomaltoheptaose

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of oligosaccharides like this compound in solution. glycoforum.gr.jp By analyzing the chemical shifts and spin-spin coupling constants of ¹H and ¹³C nuclei, researchers can determine the composition of the sugar residues, as well as the position and configuration of the glycosidic linkages. glycoforum.gr.jpnih.gov

For this compound, which is composed of repeating glucose units linked by α-(1→6) glycosidic bonds, specific NMR experiments can confirm this linkage. The anomeric protons (H-1) of the α-linked glucose residues typically appear at a characteristic chemical shift in the ¹H NMR spectrum. Furthermore, two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This allows for the unambiguous assignment of all proton and carbon signals and confirms the α-(1→6) connectivity between the glucose units.

Conformational analysis of the glycosidic linkages is also achievable through NMR. glycoforum.gr.jp The conformation of oligosaccharides is primarily defined by the torsion angles (φ, ψ, and for a 1→6 linkage, ω) around the glycosidic bonds. unimo.itresearchgate.net Nuclear Overhauser Effect (NOE) experiments, which measure the through-space proximity of protons, provide distance restraints that help to define these torsion angles. glycoforum.gr.jp For the more flexible α-(1→6) linkage in this compound, a combination of NOE data and theoretical calculations, such as molecular dynamics (MD) simulations, is often employed to describe the conformational preferences. glycoforum.gr.jpresearchgate.net The flexibility of the α-(1→6) linkage, due to the additional C-5 to C-6 bond, gives it a larger accessible conformational space compared to more rigid linkages like α-(1→4). researchgate.net

Table 1: Key NMR Parameters for this compound Structural Analysis

| NMR Parameter | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H Chemical Shifts | Identity of sugar residues, anomeric configuration | Confirms glucose as the monosaccharide unit and α-configuration of linkages. glycoforum.gr.jp |

| ¹³C Chemical Shifts | Linkage position, ring conformation | Glycosylation at C-6 causes a characteristic downfield shift of the C-6 signal. unimo.it |

| ¹H-¹H Coupling Constants (J-couplings) | Dihedral angles within sugar rings | Confirms the chair conformation of the individual glucose rings. glycoforum.gr.jp |

| Nuclear Overhauser Effect (NOE) | Through-space proton-proton distances | Provides constraints for determining glycosidic torsion angles (φ, ψ, ω). glycoforum.gr.jp |

| Heteronuclear Multiple Bond Correlation (HMBC) | Long-range C-H correlations | Directly confirms the C1-O-C6 linkage between glucose residues. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Pattern Determination of this compound

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular weight of this compound (C₄₂H₇₂O₃₆) is 1153.05 g/mol . biosynth.com MS techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI), can precisely measure this molecular mass, confirming the composition of seven hexose (B10828440) units. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org When this compound is subjected to MS/MS analysis, fragmentation typically occurs at the glycosidic bonds, leading to the formation of characteristic B, C, Y, and Z ions. nationalmaglab.orgwikipedia.org The mass differences between these fragment ions correspond to the loss of individual glucose residues, allowing for the sequencing of the oligosaccharide. For example, the sequential loss of 162 Da (the mass of a dehydrated glucose unit) from the parent ion is indicative of a linear hexasaccharide structure.

Cross-ring cleavages (A and X ions) can also occur, providing information about the linkage positions, although they are generally less common than glycosidic bond cleavages. nationalmaglab.orgwikipedia.org The specific fragmentation pattern observed in the MS/MS spectrum serves as a fingerprint for this compound, helping to distinguish it from other isomeric oligosaccharides.

Table 2: Common Fragment Ion Types in this compound MS/MS

| Ion Type | Cleavage Type | Information Provided |

|---|---|---|

| Y-ions | Glycosidic bond | C-terminal fragments, confirms sugar sequence from the reducing end. |

| B-ions | Glycosidic bond | N-terminal fragments, confirms sugar sequence from the non-reducing end. |

| C-ions | Glycosidic bond | Similar to B-ions but with an additional hydrogen. |

| Z-ions | Glycosidic bond | Similar to Y-ions but with loss of hydrogen. |

| X-ions | Cross-ring | Provides information on linkage positions within the sugar ring. wikipedia.org |

Chromatographic Techniques for Purity and Isomer Analysis of this compound

Chromatographic methods are indispensable for assessing the purity of this compound preparations and for separating it from other isomers and oligosaccharides of different degrees of polymerization.

HPAEC-PAD is a highly sensitive and selective method for the analysis of underivatized carbohydrates. chromatographyonline.comthermofisher.com Carbohydrates, including this compound, are weakly acidic and can be separated as anions at high pH on a strong anion-exchange column. thermofisher.com Pulsed amperometric detection allows for the direct detection of these non-chromophoric molecules with high sensitivity. thermofisher.com This technique can effectively separate isomalto-oligosaccharides based on their degree of polymerization, and it has been successfully applied to the quantitative analysis of this compound in complex mixtures. cnif.cnmdpi.com The method's high resolution also enables the separation of linkage isomers. chromatographyonline.com

HPLC is a widely used technique for the analysis of sugars. jasco-global.comresearchgate.net For the analysis of this compound, which lacks a UV chromophore, a Refractive Index (RI) detector is commonly employed. jasco-global.comlcms.cz HPLC-RI systems can separate oligosaccharides based on their size. However, RI detection has limited sensitivity and is not compatible with gradient elution. sigmaaldrich.com

Coupling HPLC with a mass spectrometer (HPLC-MS) combines the separation power of HPLC with the sensitive and specific detection of MS. researchgate.netshimadzu.com This is particularly useful for analyzing complex samples, as it provides both retention time and mass-to-charge ratio information for each component. researchgate.net HPLC-MS methods have been developed for the sensitive determination of isomalto-oligosaccharides. researchgate.net Amine-based columns are often used for the separation of underivatized sugars in HPLC. sigmaaldrich.com

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Since this compound is a large, non-volatile sugar, it must first be derivatized to increase its volatility. A common derivatization procedure is trimethylsilylation (TMS), which converts the polar hydroxyl groups into non-polar trimethylsilyl (B98337) ethers. spectrabase.com The resulting derivatized this compound can then be analyzed by GC-MS. The mass spectrum of the derivatized compound provides a unique fragmentation pattern that can be used for identification. While powerful, the need for derivatization makes this method more complex and time-consuming compared to HPAEC-PAD or HPLC-MS.

Enzymatic Hydrolysis and Metabolism of Isomaltoheptaose by Microbial Systems

Identification and Characterization of Isomaltoheptaose-Degrading Enzymes

The enzymatic breakdown of this compound is primarily carried out by a class of enzymes known as glycoside hydrolases (GHs). These enzymes are categorized into families based on their amino acid sequence similarities, which reflect their structural and evolutionary relationships. cazy.org

Glycoside hydrolase families GH66 and GH31 are particularly relevant to the degradation of this compound.

GH66: This family includes dextranases that are known to hydrolyze the α-1,6-glucosidic bonds found in dextran (B179266) and isomaltooligosaccharides. researchgate.net For instance, the cycloisomaltooligosaccharide glucanotransferase (CITase) from Paenibacillus sp. 598K, a member of GH66, is involved in the metabolism of isomaltooligosaccharides. researchmap.jp Enzymes in this family can be endo-acting, randomly cleaving internal bonds, or exo-acting, recognizing and cleaving from the non-reducing end. researchgate.net

GH31: This is a diverse family of enzymes that act on α-glycosides and includes α-glucosidases, sucrase-isomaltase, and maltase-glucoamylase. cazypedia.orgnih.govebi.ac.uk While many GH31 enzymes show a preference for α-1,4-glucosidic linkages, some exhibit activity towards the α-1,6 linkages of isomaltooligosaccharides. nih.gov Rational protein engineering has been employed to enhance the specificity of GH31 enzymes, such as glucoamylase from Aspergillus awamori, towards α-1,6 glucosidic linkages. nih.gov A mutant glucoamylase, L3L5, demonstrated a significantly lower Michaelis constant (Km) for isomaltotriose (B1581827) through this compound, indicating a higher affinity for these substrates. nih.gov

The hydrolysis of this compound by glycoside hydrolases involves the formation of an enzyme-substrate complex. worthington-biochem.com The catalytic mechanism for many retaining glycoside hydrolases, including those in families GH31 and GH68, proceeds via a double-displacement mechanism. cazypedia.orgcazypedia.org This involves a nucleophilic attack by an enzyme residue on the anomeric carbon, leading to the formation of a covalent glycosyl-enzyme intermediate, followed by the hydrolysis of this intermediate by a water molecule. cazypedia.orgwou.edu

Key structural features of the enzyme's active site govern substrate recognition and specificity. In GH13 α-glucosidases, the length of the β→α loop 4 can influence the enzyme's preference for long-chain substrates like this compound. nih.gov For example, dextran glucosidases, which have a shorter loop 4, exhibit broader substrate specificity compared to α-glucosidases with longer loops that are more specific for shorter-chain substrates. nih.gov The active site pocket is formed by loops from the inner β-barrel of the enzyme's (β/α)8-barrel domain. nih.gov

The efficiency of an enzyme in hydrolyzing a substrate is often described by its kinetic parameters, the Michaelis constant (Km) and the catalytic constant (kcat). adarshcollege.in Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value suggests a higher affinity. umb.edu

Studies on engineered glucoamylase from Aspergillus awamori (a GH31 enzyme) have provided insights into the kinetics of this compound hydrolysis. nih.gov A double mutant, L3L5, exhibited a remarkably low Km for isomaltooligosaccharides from isomaltotriose to this compound, coupled with an elevated kcat for isomaltose (B16258). nih.gov This resulted in an approximately two-fold improvement in catalytic efficiency (kcat/Km) for these substrates. nih.gov

| Substrate | Effect on Km | Effect on kcat | Overall Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Isomaltotriose to this compound | Remarkably Low | - | ~2-fold Improvement |

| Isomaltose | - | Elevated |

Substrate Recognition and Catalytic Mechanisms of this compound Hydrolysis

Microbial Metabolism of this compound in In Vitro Fermentation Models

In vitro fermentation models are valuable tools for studying the metabolic fate of dietary compounds like this compound by complex microbial communities, mimicking the conditions of the human colon. nih.govnih.gov These models allow for the controlled investigation of how specific substrates modulate microbial populations and their metabolic outputs. mdpi.com

The fermentation of this compound can selectively stimulate the growth of beneficial gut bacteria.

Bifidobacterium : This genus is widely recognized for its probiotic properties and its ability to modulate the host's immune system. nih.govmicropspbgmu.ruoaepublish.com Bifidobacteria are known to ferment various carbohydrates, and their growth can be promoted by specific oligosaccharides. researchgate.netnih.gov The consumption of probiotics can lead to an increase in the population of resident bifidobacteria. yakult.co.uk

Bacteroides : This is a dominant genus in the human gut microbiome, known for its extensive capacity to degrade complex carbohydrates. nih.govfrontiersin.org The utilization of carbohydrates by Bacteroides is regulated by complex genetic systems, and their metabolic activity is influenced by the availability of different sugars. biorxiv.org

The microbial fermentation of carbohydrates like this compound in the colon leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436). nih.govnih.gov

Acetate : Generally the most abundant SCFA produced, it can be utilized by peripheral tissues. nih.gov

Propionate : Primarily absorbed by the liver. nih.gov

Butyrate : Serves as the main energy source for the cells lining the colon (colonocytes). nih.gov

The specific types and amounts of SCFAs produced depend on the substrate and the composition of the gut microbiota. frontiersin.org For example, Bifidobacterium species are major producers of acetate. mdpi.com The cross-feeding of metabolites, such as acetate produced by bifidobacteria, can stimulate the production of butyrate by other bacteria like Eubacterium rectale. researchgate.net

| Short-Chain Fatty Acid | Primary Fate and Function | Key Producing Bacteria (Examples) |

|---|---|---|

| Acetate | Utilized by peripheral tissues. nih.gov | Bifidobacterium spp. mdpi.com |

| Propionate | Absorbed by the liver. nih.gov | Bacteroides spp. |

| Butyrate | Primary energy source for colonocytes. nih.gov | Eubacterium rectale, Roseburia faecis researchgate.netmdpi.com |

Gene Expression and Metabolic Pathway Analysis of this compound Utilization

The utilization of complex carbohydrates like this compound by microorganisms is a tightly regulated process, beginning with the expression of specific genes that code for the necessary enzymes and transport proteins. numberanalytics.com Microbial adaptation to the availability of a specific nutrient source, such as this compound, involves intricate regulatory networks that control the transcription of genes organized into functional units like operons or polysaccharide utilization loci (PULs). khanacademy.orgnih.gov

In many bacteria, particularly those inhabiting the human gut like species from the genus Bacteroides, genes for carbohydrate metabolism are clustered in PULs. nih.gov These loci typically contain genes for outer membrane proteins that bind and import the specific glycan, periplasmic and cytoplasmic enzymes for its breakdown (glycoside hydrolases), and regulatory elements like sensor-regulator proteins that control the expression of the entire locus. nih.gov The presence of the specific carbohydrate, in this case, this compound, would act as an inducer, triggering the transcription of the PUL's genes. This is an efficient mechanism, ensuring that the metabolic machinery for a specific nutrient is produced only when that nutrient is available. khanacademy.orgkhanacademy.orgkhanacademy.org

Metabolic pathway analysis seeks to map the biochemical reactions that convert a substrate into energy and cellular components. creative-proteomics.com For this compound, the primary metabolic route involves its stepwise hydrolysis into smaller oligosaccharides and ultimately glucose. The key enzymes in this process are dextranases and α-glucosidases, which cleave the α-(1,6)-glycosidic bonds characteristic of the isomaltooligosaccharide series.

A generalized metabolic pathway for this compound in a microbial cell would proceed as follows:

Uptake: this compound is transported into the cell, often through a specific transporter protein whose gene is co-regulated with the digestive enzymes. In some bacteria, an ATP-binding cassette (ABC) transporter is responsible for this uptake. core.ac.uk

Extracellular/Periplasmic Hydrolysis: In some microorganisms, larger oligosaccharides are first partially broken down outside the cytoplasm. Endodextranases can randomly cleave internal α-(1,6) linkages in this compound, producing a mixture of smaller isomaltooligosaccharides. researchgate.net

Intracellular Hydrolysis: Once inside the cell, the oligosaccharide is completely hydrolyzed to glucose by the action of α-glucosidases or exodextranases. These enzymes sequentially cleave glucose units from the non-reducing end of the sugar chain. nih.gov

Glycolysis: The resulting glucose molecules are then funneled into the central metabolic pathway of glycolysis to generate ATP, reducing equivalents (NADH), and precursor molecules for biosynthesis. khanacademy.org

Whole-genome sequencing and transcriptomics are powerful tools for analyzing these processes. frontiersin.orgmdpi.com By comparing the gene expression profiles of a microorganism grown in the presence and absence of this compound, researchers can identify the specific genes and PULs that are upregulated. mdpi.com This approach, combined with metabolomic analysis to identify the resulting metabolic products, provides a comprehensive picture of how a microbe senses and consumes this specific sugar. creative-proteomics.comfrontiersin.org For example, research on Listeria monocytogenes has identified an α-glucan metabolic pathway crucial for its pathogenesis, which involves the breakdown of compounds like this compound. ebi.ac.uk

| Microorganism/Group | Gene/Gene System | Function | Regulatory Mechanism |

|---|---|---|---|

| Bacteroides spp. | Polysaccharide Utilization Loci (PULs) | Sensing, import, and hydrolysis of glycans | Substrate-inducible expression; typically controlled by a hybrid two-component system. nih.gov |

| Listeria monocytogenes | α-glucan metabolic pathway genes | Pathogenesis-related carbohydrate metabolism. ebi.ac.uk | Regulated by virulence gene regulators in response to host environment. |

| Escherichia coli (Model System) | lac operon (analogy) | Uptake and metabolism of lactose. khanacademy.orgkhanacademy.org | Inducible system turned on by allolactose (B1665239) and regulated by catabolite activator protein (CAP). khanacademy.org |

| Penicillium lilacinum | Dextranase genes | Hydrolysis of this compound to smaller sugars and glucose. nih.gov | Likely substrate-induced, similar to other fungal carbohydrate-active enzyme systems. |

This compound in Microbial Ecosystem Studies and Fermentation Research

This compound serves as a valuable tool in microbial ecosystem studies, particularly for investigating the metabolic capabilities and ecological niches of microorganisms within complex communities like the gut microbiota. nih.govpressbooks.pub As a specific type of α-glucan, it can be used as a sole carbon source in culture-based studies to selectively grow and characterize microbes capable of its degradation. This helps in understanding the functional roles of different species within an ecosystem. nih.gov The ability or inability to metabolize specific complex carbohydrates like this compound is a key factor that shapes the composition of microbial communities and determines competitive and cooperative interactions between species. nih.gov

Fermentation research also utilizes substrates like this compound to probe and optimize industrial microbial processes. In brewing, for example, the ability of yeast strains like Saccharomyces pastorianus to completely ferment various oligosaccharides, including the related maltotriose, is critical for the final quality of the beer. nih.gov While not a primary wort sugar, this compound can be used in research to select for or engineer yeast strains with enhanced α-glucosidase activity, potentially improving their fermentation efficiency for a broader range of sugars. nih.gov Similarly, in the production of biofuels or other bio-based products, understanding how fermentative microbes process different sugar structures is essential for optimizing feedstock utilization and product yield. ucr.edumdpi.com The degradation of dextrans, from which this compound is derived, is a relevant area of research in sugar and beverage industries. nih.gov

| Research Area | Application of this compound | Key Findings/Objectives | Relevant Microbial Genera |

|---|---|---|---|

| Gut Microbiota Ecology | Used as a selective substrate (prebiotic) in vitro and in vivo. nih.gov | To identify this compound-degrading bacteria and study the production of SCFAs. mdpi.comfrontiersin.org | Bacteroides, Bifidobacterium, Listeria, Roseburia. nih.govebi.ac.ukmdpi.com |

| Industrial Fermentation (Brewing) | Model substrate to study and improve yeast fermentation of complex sugars. nih.gov | Selection of yeast strains with improved attenuation and broader substrate range. | Saccharomyces. nih.gov |

| Food Production | Substrate for fermentation to produce functional foods or ingredients. | Generation of desirable flavor compounds (e.g., diacetyl) or health-promoting metabolites. frontiersin.org | Lactococcus, Leuconostoc, Lactobacillus. frontiersin.orgfrontiersin.org |

| Pathogenesis Research | Investigating nutrient utilization by pathogenic bacteria in the host. ebi.ac.uk | To understand how pathogens acquire energy and the role of specific metabolic pathways in virulence. ebi.ac.uk | Listeria. ebi.ac.uk |

Derivatization and Chemical Modification Studies of Isomaltoheptaose

Synthesis of Isomaltoheptaose Derivatives for Research Probes

The synthesis of this compound derivatives is primarily focused on creating probes that can be easily detected or used to interact with other molecules of interest. Common derivatives include fluorescently labeled, biotinylated, and lipid-conjugated forms of this compound. These probes are instrumental in applications ranging from high-performance liquid chromatography (HPLC) analysis to immunological assays.

A prevalent method for derivatization is reductive amination . rsc.org In this two-step process, the aldehyde group at the reducing end of this compound reacts with the primary amine of a labeling molecule to form a Schiff base. This intermediate is then reduced to a stable secondary amine, covalently linking the label to the oligosaccharide. rsc.org

Fluorescent Probes: Fluorescent labeling is a widely used technique to enable sensitive detection of oligosaccharides in various analytical methods. This compound is often used as an internal standard in these analyses, undergoing the same derivatization process as the target glycans. rsc.org Common fluorescent tags include 2-aminobenzamide (B116534) (2-AB) and 2-aminobenzoic acid (2-AA). rsc.org The resulting fluorescently labeled this compound can be easily detected and quantified in HPLC and capillary electrophoresis systems. rsc.org

Biotinylated Probes: Biotinylation is another key modification strategy, creating probes with a high affinity for avidin (B1170675) and streptavidin. This strong interaction is exploited in various detection and purification systems. A notable example is the synthesis of biotinylated aminopyridine (BAP), which can be coupled to oligosaccharides like this compound. The synthesis involves reacting a 40- to 50-fold molar excess of BAP with the oligosaccharide, followed by reduction with a borane-dimethylamine complex. researchgate.net The resulting this compound-BAP adduct is fluorescent and can be used for sensitive detection and fractionation by reverse-phase HPLC. researchgate.net

Lipid Conjugates: To investigate the immunological properties of oligosaccharides, they can be conjugated to lipid carriers to create glycolipid antigens. In one study, this compound was coupled to stearylamine, a lipid carrier, via reductive amination. researchgate.net This synthesis involved dissolving the oligosaccharide, a fivefold molar excess of stearylamine, and sodium cyanoborohydride in a solvent mixture. The resulting stearyl-isomaltoheptaose conjugate was then used to study antigenicity and the production of specific antibodies. researchgate.net

Another specialized derivative involves conjugation to a flavazole compound. An this compound-flavazole-azo-edestin conjugate has been synthesized and used to generate antibodies. scispace.com

| Derivative Type | Label/Carrier | Synthetic Method | Key Application |

| Fluorescent Probe | 2-Aminobenzamide (2-AB) | Reductive Amination | HPLC Analysis, Glycan Profiling |

| Fluorescent Probe | 2-Aminobenzoic Acid (2-AA) | Reductive Amination | HPLC/CE Analysis |

| Biotinylated Probe | Biotinylated Aminopyridine (BAP) | Reductive Amination | Detection and Fractionation (RP-HPLC), Protein Interaction Studies |

| Lipid Conjugate | Stearylamine | Reductive Amination | Immunological Studies, Antigenicity |

| Protein Conjugate | Edestin (via flavazole linker) | Diazotization/Azo coupling | Antibody Production |

Functionalization Strategies for Enhanced Biochemical Investigation of this compound

Functionalizing this compound not only allows for its detection but also enhances its utility in detailed biochemical investigations. These strategies transform the oligosaccharide into a tool to explore enzyme mechanisms, probe carbohydrate-binding proteins, and understand cellular processes.

Probing Enzyme Activity and Inhibition: Derivatized this compound and related isomalto-oligosaccharides are crucial for studying the kinetics and inhibition of glycoside hydrolases, such as dextransucrase. For instance, studies on the inhibition of dextransucrase by acarbose (B1664774) use isomalto-oligosaccharides as substrates in disproportionation reactions. jmb.or.kr The ability to track the labeled products and substrates allows for a detailed kinetic analysis of the enzyme's activity and the inhibitor's mechanism of action. jmb.or.krdu.ac.in The Michaelis constant (Km) and maximum reaction rate (Vmax) for enzymes acting on these substrates can be determined, providing fundamental insights into enzyme-substrate interactions. du.ac.in

Investigating Carbohydrate-Protein Interactions: Understanding how proteins recognize and bind to specific carbohydrate structures is fundamental in glycobiology. Functionalized this compound can be used as a probe to study these interactions. nih.gov For example, biotinylated this compound can be immobilized on a surface (e.g., in a surface plasmon resonance experiment) or used in pull-down assays to identify and characterize proteins that bind to the α-(1→6) glucan structure. researchgate.net Fluorescently labeled this compound is used in fluorescence polarization assays to quantify the binding affinity between the oligosaccharide and a protein in solution. csic.es These studies are essential for understanding the specificity of lectins and other carbohydrate-binding proteins. nih.govmit.edu

Cellular Uptake and Trafficking Studies: Attaching fluorescent labels to this compound enables the visualization and quantification of its uptake into cells. While specific studies focusing solely on this compound are not extensively detailed, the principles are well-established for other labeled oligosaccharides and nanoparticles. researchgate.netnih.govrsc.org By incubating cells with fluorescently labeled this compound and using techniques like flow cytometry and confocal microscopy, researchers can study the mechanisms of endocytosis, the intracellular fate of the oligosaccharide, and whether its uptake is receptor-mediated. nih.gov

Immunological Investigations: As mentioned previously, conjugating this compound to carriers like lipids or proteins is a key functionalization strategy for immunological research. The resulting stearyl-isomaltoheptaose glycolipids, when incorporated into liposomes, can be used in agglutination and complement lysis assays to study antibody binding. researchgate.net Injecting these conjugates into animals elicits an immune response, leading to the production of specific antibodies against the this compound structure. researchgate.net These antibodies are, in turn, valuable reagents for detecting and studying dextrans and other molecules containing the isomalto-oligosaccharide motif. researchgate.net

| Functionalization Strategy | Derivative Example | Biochemical Investigation |

| Enzyme Inhibition Studies | This compound (as substrate) | Studying the effect of inhibitors (e.g., acarbose) on dextransucrase kinetics. jmb.or.kr |

| Probing Protein Binding | Biotinylated this compound | Identifying and characterizing carbohydrate-binding proteins and lectins. researchgate.net |

| Quantifying Binding Affinity | Fluorescently Labeled this compound | Measuring carbohydrate-protein interaction strength via fluorescence polarization. csic.es |

| Cellular Process Analysis | Fluorescently Labeled this compound | Visualizing and quantifying cellular uptake and intracellular trafficking. nih.govrsc.org |

| Immunological Probing | This compound-Lipid/Protein Conjugates | Studying antigenicity, antibody production, and immune responses. researchgate.net |

Comparative Glycoscience: Isomaltoheptaose in Relation to Other Isomaltooligosaccharides

Comparative Analysis of Enzymatic Synthesis Efficiency and Specificity Across Isomaltooligosaccharide Series

The enzymatic production of isomaltooligosaccharides (IMOs) is a complex process where the efficiency and specificity of the enzymes determine the final distribution of oligosaccharides with varying degrees of polymerization (DP). mdpi.com The synthesis primarily involves the use of α-glucosidases with transglucosylation activity or glucansucrases. nih.govmdpi.com These enzymes catalyze the transfer of glucosyl residues, often from sucrose (B13894) or maltose (B56501), to an acceptor molecule, leading to the formation of a homologous series of IMOs. nih.govmdpi.com

The efficiency of producing a specific IMO, such as isomaltoheptaose, is highly dependent on the enzyme source, substrate concentrations, and reaction conditions. For instance, dextransucrase from Leuconostoc mesenteroides can be used to synthesize IMOs, and the chain length of the products can be controlled by adjusting the ratio of the donor (sucrose) and acceptor (maltose) substrates. jmb.or.kr A higher sucrose-to-maltose ratio generally favors the synthesis of longer-chain IMOs. jmb.or.kr Research has shown that a 2:1 ratio of sucrose to maltose is optimal for producing long-chain IMOs (DP3-DP9). jmb.or.kr

Glucansucrases from different lactic acid bacteria exhibit varying specificities, leading to different product profiles. tandfonline.com Some enzymes may preferentially synthesize shorter-chain IMOs, while others are more efficient at producing longer chains. The specificity of the enzyme determines the type of glycosidic linkages formed. mdpi.com For example, α-glucosidase from Aspergillus niger is known to catalyze a variety of transfer and hydrolysis reactions, which can result in a lower yield of a specific high-purity IMO. oup.com

Recent advancements have focused on using enzyme cocktails or novel enzymes to improve the yield and purity of specific IMOs. A novel enzyme, 4-O-α-d-isomaltooligosaccharylmaltooligosaccharide 1,4-α-isomaltooligosaccharohydrolase (IMM-4IH), has shown promise in efficiently synthesizing IMOs with a range of DPs from starch. oup.comresearchgate.net By combining IMM-4IH with other enzymes like isoamylase (B1167963) and α-amylase, a significant yield of IMOs, from isomaltose (B16258) to isomaltodecaose, can be achieved. researchgate.net

| Enzyme/System | Substrate(s) | Key Product(s) | Factors Influencing DP | Reference |

|---|---|---|---|---|

| Dextransucrase (L. mesenteroides) | Sucrose, Maltose | Long-chain IMOs (DP3-DP9) | Sucrose:Maltose ratio (2:1 optimal for longer chains) | jmb.or.kr |

| α-Glucosidase (A. niger) | Maltose | Isomaltose, Panose, other IMOs | Enzyme's broad specificity and hydrolytic activity can limit the yield of a single high-purity IMO. | nih.govoup.com |

| Glucansucrases (Lactic Acid Bacteria) | Sucrose, Acceptors (e.g., maltose) | Glucooligosaccharides (GOSs) with varying linkages | Enzyme source and specificity, acceptor molecule. | tandfonline.com |

| IMM-4IH Enzyme Cocktail | Starch | IMOs (Isomaltose to Isomaltodecaose) | Combination with other enzymes (isoamylase, α-amylase). | researchgate.net |

| α-Glucosidase (Bacillus subtilis AP-1) | Maltose | Long-chain IMOs (DP2-DP14) | Cultivation time; longer times lead to higher DP. | nih.gov |

Differential Microbial Utilization and Metabolic Outcomes of Varying Isomaltooligosaccharide Chain Lengths

The chain length, or degree of polymerization (DP), of isomaltooligosaccharides significantly influences their utilization by gut microbiota, leading to different metabolic outcomes. researchgate.net Generally, IMOs are considered prebiotics because they can be selectively fermented by beneficial bacteria in the colon, such as Bifidobacterium and Lactobacillus species. researchgate.netresearchgate.net

Studies have demonstrated a clear preference among different bacterial genera for IMOs of specific chain lengths. Bifidobacterium species preferentially metabolize oligosaccharides with a higher degree of polymerization. researchgate.netnih.govoup.com In contrast, Lactobacillus species, such as Lactobacillus reuteri, are more efficient at metabolizing short-chain oligosaccharides like isomaltose and isomaltotriose (B1581827). researchgate.netnih.govoup.com This differential utilization is attributed to the different enzymatic machinery of the bacteria. Bifidobacteria often possess extracellular enzymes that can break down larger oligosaccharides, whereas lactobacilli may rely on intracellular enzymes for the metabolism of shorter chains. oup.com

Research using in vitro fermentation models with human fecal microbiota has shown that the degradation rates of long-chain IMOs (DP 7 to 16) vary depending on the individual's enterotype. researchgate.net However, the degradation of short-chain IMOs (DP 2 to 6) was not significantly affected by enterotype. researchgate.net This suggests that the prebiotic effect of longer-chain IMOs, including this compound, could be more person-specific. Furthermore, the chain length of IMOs can modulate the structure and composition of the colonic microbiome. researchgate.net Fermentation of longer-chain IMOs has been associated with higher production of short-chain fatty acids (SCFAs) like butyrate (B1204436) and propionate (B1217596) in certain enterotypes. researchgate.net

The utilization of IMOs with a DP of up to 5 has been observed in various studies. researchgate.netoup.com While specific data focusing solely on this compound (DP7) is less common, the general trend indicates that its utilization would be favored by bacteria equipped to handle longer oligosaccharides, such as certain Bifidobacterium strains. researchgate.netnih.gov The metabolism of these longer IMOs is significant as they persist longer in the colon, potentially providing a more sustained prebiotic effect. jmb.or.kr

| Microorganism | Preferred IMO Chain Length (DP) | Metabolic Characteristics | Reference |

|---|---|---|---|

| Bifidobacterium spp. | Higher DP (≥3) | Preferentially metabolize longer-chain oligosaccharides. Possess extracellular enzymes for hydrolysis. | researchgate.netnih.govoup.com |

| Lactobacillus reuteri | Short-chain (DP2, DP3) | Metabolism is generally limited to shorter-chain oligosaccharides. Utilizes intracellular enzymes. | researchgate.netnih.govoup.com |

| Human Fecal Microbiota (General) | DP2-DP6 | Degradation rates for short chains are consistent across enterotypes. | researchgate.net |

| Human Fecal Microbiota (Enterotype-dependent) | DP7-DP16 | Degradation rates for long chains vary by enterotype. Can influence SCFA production. | researchgate.net |

Structural and Conformational Distinctiveness of this compound Among Oligomers

This compound is a linear oligosaccharide consisting of seven glucose units linked by α-(1→6) glycosidic bonds. omicronbio.com This linkage provides a more flexible and extended structure compared to the more rigid, helical conformation of maltooligosaccharides, which are linked by α-(1→4) bonds. nih.gov The structural and conformational properties of oligosaccharides are crucial as they influence their physical properties and biological interactions.

The specific three-dimensional structure of this compound is important for its interaction with enzymes and bacterial transport systems. The binding of an isomaltooligosaccharide to an enzyme's active site is a highly specific process that depends on the substrate's conformation. For instance, the binding of an eight-unit isomaltooligosaccharide (IG-8) to a cycloisomaltooligosaccharide glucanotransferase involves specific interactions with amino acid residues that accommodate its particular shape. portlandpress.com While direct structural data for this compound is limited in the provided context, it can be inferred that its seven-unit chain would have a unique conformational landscape compared to shorter or longer IMOs, influencing its recognition and processing by biological systems. Analysis of this compound by NMR spectroscopy has been used to confirm its structural integrity. epo.org

Emerging Research Frontiers and Methodological Advancements in Isomaltoheptaose Glycoscience

Novel Analytical Techniques for Comprehensive Isomaltoheptaose Characterization

The structural complexity of oligosaccharides like this compound necessitates sophisticated analytical methods for their detailed characterization. Traditional techniques often fall short in providing comprehensive structural information, leading to the development of more advanced and sensitive approaches. Mass spectrometry (MS) has become a cornerstone in this field, offering high sensitivity and detailed structural analysis. jst.go.jp

Modern MS techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are widely used for oligosaccharide analysis because they generate minimal fragmentation during ionization. researchgate.net For more in-depth structural elucidation, tandem mass spectrometry (MS/MS) is employed. jst.go.jpresearchgate.net Techniques like Collision-Induced Dissociation (CID) and Infrared Multiphoton Dissociation (IRMPD) are used to fragment the molecules, providing information about their sequence and branching patterns. researchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the separation and identification of complex oligosaccharide mixtures. biorxiv.org Nano-liquid chromatography chip-time-of-flight mass spectrometry (nano-LC chip-TOF MS), for instance, allows for the high-throughput and reproducible analysis of hundreds of oligosaccharide structures. Furthermore, the integration of ion mobility spectrometry with mass spectrometry (IM-MS) enables more accurate determination of oligosaccharide structures and quantitative analysis of different components in a sample. nih.gov

Capillary electrophoresis (CE) and its variants, such as micellar electrokinetic chromatography (MEKC), also offer good separation of oligosaccharides, although they may require labeling to improve sensitivity.

A summary of these advanced analytical techniques is presented in the table below.

| Analytical Technique | Principle | Application in this compound Characterization |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides molecular weight and compositional information. researchgate.net |

| - ESI-MS | Soft ionization technique that produces multiply charged ions from a solution. | Suitable for analyzing neutral oligosaccharides and coupling with liquid chromatography. researchgate.net |

| - MALDI-TOF-MS | Soft ionization where a laser strikes a matrix containing the analyte. | Used for profiling oligosaccharides and analyzing labeled glycans. biorxiv.org |

| - Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically for structural elucidation. | Determines sequence, linkage, and branching patterns through fragmentation. jst.go.jpresearchgate.net |

| - Ion Mobility-MS (IM-MS) | Separates ions based on their size and shape in the gas phase. | Provides more accurate structural determination and quantitative analysis. nih.gov |

| Chromatography | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. | Separates this compound from other oligosaccharides. |

| - HPLC | Uses high pressure to force the solvent through the column containing the stationary phase. | A versatile method for oligosaccharide analysis, often without derivatization. biorxiv.org |

| - NP-HPAEC | Separates based on charge, size, linkage, and overall structure. | High-resolution separation of charged and neutral oligosaccharides. biorxiv.org |

| - RP-HPLC | Separates molecules based on hydrophobicity. | Widely used for the analysis of labeled oligosaccharides. |

| - Nano-LC chip-TOF MS | Miniaturized LC system coupled with TOF-MS. | High-throughput and reproducible analysis of complex glycan mixtures. |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. | Good separation of charged oligosaccharides, often requires labeling for sensitivity. |

Computational Modeling and Simulation of this compound-Enzyme Interactions

Computational approaches have become indispensable tools for investigating the structural dynamics of carbohydrates and their interactions with proteins. maynoothuniversity.ie Molecular dynamics (MD) simulations and molecular docking are particularly valuable for understanding how this compound interacts with enzymes. nih.govnih.gov

MD simulations can predict the conformational behavior of this compound in solution and when bound to an enzyme. maynoothuniversity.ie For example, MD simulations have been used to estimate the glass transition temperature and fragility parameter of this compound, providing insights into its physical properties in amorphous systems. jst.go.jpnih.gov These simulations model the forces between atoms and can reveal how the flexibility of glycosidic linkages leads to multiple coexisting conformations. maynoothuniversity.ienih.gov

Molecular docking studies predict the preferred orientation of a ligand (this compound) when it binds to a receptor (an enzyme) to form a stable complex. researchgate.netnih.gov These studies are crucial for identifying key amino acid residues involved in substrate binding and for understanding the specificity of enzymes. For instance, docking studies have helped to elucidate the substrate specificity of dextran (B179266) glucosidases by modeling the interaction of isomaltooligosaccharides with the enzyme's active site. researchgate.net Such computational models can predict how changes in an enzyme's structure, such as the deletion of a loop, can alter its activity towards long-chain substrates like this compound. researchgate.net

These computational methods are often used to complement experimental data from enzyme kinetics and structural biology, providing a more complete picture of enzyme-substrate interactions at the atomic level. nih.govbiorxiv.org

| Computational Method | Principle | Application in this compound Research |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Predicts conformational changes, flexibility, and physical properties of this compound. jst.go.jpnih.govnih.gov |

| Molecular Docking | Predicts the binding orientation of a small molecule to a macromolecule. | Elucidates the binding mode of this compound in an enzyme's active site and predicts binding affinity. researchgate.netnih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. | Can be used to predict the enzymatic breakdown of this compound based on its structural features. nih.gov |

Integration of Omics Technologies (e.g., Metatranscriptomics, Metabolomics) in this compound Research

Omics technologies, which provide a large-scale analysis of biological molecules, are increasingly being applied to understand the functional roles of this compound, particularly in the context of gut microbiota. humanspecificresearch.orgfrontiersin.org Metatranscriptomics and metabolomics are two powerful omics approaches that offer deep insights into the metabolic fate and functional impact of this compound.

Metatranscriptomics involves the analysis of the complete set of RNA transcripts from a community of organisms, such as the gut microbiota. nih.gov This technique can reveal which microbes are actively metabolizing this compound and which genes and pathways are involved. A recent metatranscriptomic study on the effect of isomalto/malto-polysaccharides (IMMPs), which include this compound, on human colonic microbiota showed that bacteria like Bacteroides, Lactobacillus, and Bifidobacterium were the primary degraders. biorxiv.orgbiorxiv.org The study found that the expression of genes related to the degradation of α-(1→6) glycosidic linkages, characteristic of isomalto-oligosaccharides, was increased in these bacteria. biorxiv.orgbiorxiv.org

Metabolomics is the comprehensive study of metabolites within a biological system. humanspecificresearch.org In the context of this compound research, untargeted fecal metabolomics can identify the metabolic products resulting from the fermentation of this compound by gut bacteria. researchgate.net Studies have shown that the consumption of isomalto-oligosaccharides leads to changes in the fecal metabolite profile, including alterations in the levels of glucose, bile acids, and amino acids. researchgate.netresearchgate.net These changes are indicative of a shift in the metabolic activity of the gut microbiome in response to the prebiotic.

The integration of these omics technologies provides a holistic view of the interactions between this compound and the gut microbiota, linking substrate utilization to microbial community dynamics and functional outcomes, such as the production of short-chain fatty acids (SCFAs). biorxiv.orgbiorxiv.orgnih.gov

| Omics Technology | Focus of Analysis | Insights into this compound Research |

| Metatranscriptomics | Gene expression (RNA) of a microbial community. | Identifies active microbes and pathways involved in this compound degradation in the gut. biorxiv.orgbiorxiv.orgnih.gov |

| Metabolomics | Complete set of small-molecule metabolites. | Characterizes the metabolic byproducts of this compound fermentation by the gut microbiota. researchgate.nethumanspecificresearch.orgresearchgate.net |

Q & A

Q. How is isomaltoheptaose synthesized and characterized in laboratory settings?

this compound is synthesized enzymatically using α-glucosidases or transglucosidases acting on substrates like maltose or starch. Key steps include optimizing reaction parameters (pH 5.5–6.5, 40–50°C) and isolating products via gel filtration chromatography. Characterization involves:

- HPLC with refractive index detection for purity assessment.

- Mass spectrometry (MALDI-TOF) to confirm molecular weight (C42H72O36, MW 1153.04 g/mol).

- <sup>1</sup>H/<sup>13</sup>C NMR to verify α-(1→6) glycosidic linkages. Researchers must validate results against commercial standards and document protocols for reproducibility .

Q. What biological roles does this compound play in gut microbiota modulation?

this compound acts as a prebiotic by selectively stimulating Bifidobacterium and Lactobacillus species. Methodological validation includes:

- In vitro fermentation assays with fecal inocula under anaerobic conditions (37°C, 72 hrs).

- qPCR or 16S rRNA sequencing to quantify microbial shifts.

- Short-chain fatty acid (SCFA) analysis via GC-MS to confirm metabolic activity. Control groups using non-digestible carbohydrates (e.g., inulin) are critical for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic hydrolysis rates of this compound?

Discrepancies often arise from differences in enzyme sources (e.g., Aspergillus niger vs. Bacillus spp.) or assay conditions. To address this:

- Standardize protocols using International Union of Biochemistry (IUB) activity units .

- Conduct kinetic studies (Michaelis-Menten parameters) under controlled pH and temperature.

- Use ANOVA to statistically compare results across studies, accounting for variables like substrate purity and enzyme-to-substrate ratios .

Q. What advanced techniques elucidate this compound’s structural stability in physiological environments?

- Molecular Dynamics (MD) Simulations : Predict conformational changes in aqueous solutions or intestinal pH gradients.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with host receptors (e.g., C-type lectins).

- Cryo-Electron Microscopy : Visualize interactions with microbial cell surfaces at nanometer resolution. Cross-validation with in vivo murine models ensures biological relevance .

Q. How should researchers design dose-response studies for this compound’s immunomodulatory effects?

- Use fractional factorial designs to test multiple doses (0.1–5% w/v) and exposure durations.

- Measure cytokine profiles (IL-10, TNF-α) via ELISA in macrophage cell lines (e.g., RAW 264.7).

- Include negative controls (untreated cells) and positive controls (LPS stimulation). Statistical power analysis ensures sample sizes (n ≥ 6) mitigate biological variability .

Methodological Considerations

Q. What statistical frameworks are optimal for meta-analyses of this compound’s prebiotic efficacy?

- Random-effects models account for heterogeneity across studies (e.g., differing fecal donor cohorts).

- Sensitivity analyses exclude outliers or low-quality datasets (assessed via Cochrane Risk of Bias Tool).

- Forest plots visualize effect sizes (e.g., SCFA concentration changes) with 95% confidence intervals .

Q. How can isotopic labeling improve tracing of this compound metabolism in complex microbiomes?

- Synthesize <sup>13</sup>C-labeled this compound via enzymatic transglycosylation with <sup>13</sup>C-glucose.

- Track incorporation into microbial biomass using NanoSIMS or isotope-ratio mass spectrometry .

- Pair with metagenomic sequencing to link metabolic activity to specific bacterial taxa .

Data Interpretation Guidelines

Q. What criteria distinguish artifact peaks from genuine this compound derivatives in chromatographic analyses?

- Compare retention times with authenticated standards.

- Perform tandem MS/MS to confirm fragmentation patterns.

- Re-run samples under altered mobile phases (e.g., acetonitrile vs. methanol gradients) to assess peak consistency .

Q. How do researchers validate computational predictions of this compound-enzyme interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.